Cas no 82878-63-5 (3,4-Difluoropyridine)

3,4-다이플루오로피리딘(3,4-Difluoropyridine)은 피리딘 유도체로, 두 개의 플루오린 원자가 3번과 4번 위치에 치환된 방향족 화합물입니다. 이 화합물은 높은 반응성을 가지며, 특히 의약품 및 농약 중간체 합성에 유용하게 사용됩니다. 플루오린 원자의 전자 음성도 효과로 인해 분자의 극성과 안정성이 향상되어 다양한 반응 조건에서도 우수한 성능을 발휘합니다. 또한, 이 화합물은 친전자성 치환 반응과 금속 촉매 반응에 적합한 구조적 특성을 가지고 있어, 복잡한 유기 분자 구조의 합성에 효과적으로 활용될 수 있습니다.
3,4-Difluoropyridine structure
3,4-Difluoropyridine structure
Product Name:3,4-Difluoropyridine
CAS 번호:82878-63-5
MF:C5H3F2N
메가와트:115.080827951431
MDL:MFCD04114246
CID:60515
PubChem ID:2762927
Update Time:2025-06-07

3,4-Difluoropyridine 화학적 및 물리적 성질

이름 및 식별자

    • 3,4-Difluoropyridine
    • Pyridine,3,4-difluoro
    • 3,4-Difluoropyridine (ACI)
    • CS-0138973
    • AKOS005063469
    • O10910
    • A850855
    • J-511157
    • Ethyl4-(trifluoromethyl)benzoate
    • JSXCLIYVGKBOOI-UHFFFAOYSA-N
    • 82878-63-5
    • EN300-267208
    • MFCD04114246
    • DTXSID10376581
    • AMY12483
    • AS-50101
    • Pyridine, 3,4-difluoro-
    • FT-0646583
    • 3,4-difluoro pyridine
    • AB18023
    • 3,4-DIFLUROPYRIDINE
    • SCHEMBL3717170
    • DB-081337
    • MDL: MFCD04114246
    • 인치: 1S/C5H3F2N/c6-4-1-2-8-3-5(4)7/h1-3H
    • InChIKey: JSXCLIYVGKBOOI-UHFFFAOYSA-N
    • 미소: FC1C(F)=CC=NC=1

계산된 속성

  • 정밀분자량: 115.02300
  • 동위원소 질량: 115.023
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 8
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 76.8
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 12.9A^2
  • 소수점 매개변수 계산 참조값(XlogP): 1.1

실험적 성질

  • 밀도: 1.263
  • 비등점: 105.3℃/760mmHg
  • 플래시 포인트: 17.5°C
  • 굴절률: 1.446
  • PSA: 12.89000
  • LogP: 1.35980

3,4-Difluoropyridine 보안 정보

3,4-Difluoropyridine 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
Alichem
A023025333-250mg
3,4-Difluoropyridine
82878-63-5 97%
250mg
$652.80 2023-09-01
Alichem
A023025333-500mg
3,4-Difluoropyridine
82878-63-5 97%
500mg
$989.80 2023-09-01
Alichem
A023025333-1g
3,4-Difluoropyridine
82878-63-5 97%
1g
$1730.40 2023-09-01
Fluorochem
049752-250mg
3,4-Difluoropyridine
82878-63-5 95%
250mg
£152.00 2022-03-01
Fluorochem
049752-1g
3,4-Difluoropyridine
82878-63-5 95%
1g
£450.00 2022-03-01
Fluorochem
049752-2g
3,4-Difluoropyridine
82878-63-5 95%
2g
£731.00 2022-03-01
Fluorochem
049752-5g
3,4-Difluoropyridine
82878-63-5 95%
5g
£1262.00 2022-03-01
Chemenu
CM120998-1g
3,4-Difluoropyridine
82878-63-5 95%
1g
$430 2021-08-06
Chemenu
CM120998-1g
3,4-Difluoropyridine
82878-63-5 95%
1g
$813 2023-02-17
Apollo Scientific
PC2502-250mg
3,4-Difluoropyridine
82878-63-5 98%
250mg
£119.00 2025-02-21

3,4-Difluoropyridine 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Tetramethylammonium chloride ,  Potassium fluoride Solvents: Dimethyl sulfoxide ;  2 h, 150 °C
2.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: 1-Octanol ;  6 h, 45 °C
참조
Removal of fluorine from and introduction of fluorine into polyhalopyridines: an exercise in nucleophilic hetarenic substitution
Bobbio, Carla; et al, Chemistry - A European Journal, 2005, 11(6), 1903-1910

합성 방법 2

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  2 h, -75 °C
1.2 Reagents: CFC 113 ;  1 h, -75 °C
2.1 Reagents: Tetramethylammonium chloride ,  Potassium fluoride Solvents: Dimethyl sulfoxide ;  2 h, 150 °C
3.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: 1-Octanol ;  6 h, 45 °C
참조
Removal of fluorine from and introduction of fluorine into polyhalopyridines: an exercise in nucleophilic hetarenic substitution
Bobbio, Carla; et al, Chemistry - A European Journal, 2005, 11(6), 1903-1910

합성 방법 3

반응 조건
1.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  2 h, -75 °C
1.2 1 h
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Tetrahydrofuran ;  20 h, 50 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, 25 °C
4.1 Reagents: Manganese oxide (MnO2) Solvents: 1-Octanol ;  45 min, 15 °C → 25 °C
참조
Removal of fluorine from and introduction of fluorine into polyhalopyridines: an exercise in nucleophilic hetarenic substitution
Bobbio, Carla; et al, Chemistry - A European Journal, 2005, 11(6), 1903-1910

합성 방법 4

반응 조건
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  20 h, reflux
2.1 Reagents: Copper sulfate Solvents: Water ;  2 h, reflux
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  2 h, -75 °C
3.2 Reagents: CFC 113 ;  1 h, -75 °C
4.1 Reagents: Tetramethylammonium chloride ,  Potassium fluoride Solvents: Dimethyl sulfoxide ;  2 h, 150 °C
5.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: 1-Octanol ;  6 h, 45 °C
참조
Removal of fluorine from and introduction of fluorine into polyhalopyridines: an exercise in nucleophilic hetarenic substitution
Bobbio, Carla; et al, Chemistry - A European Journal, 2005, 11(6), 1903-1910

합성 방법 5

반응 조건
1.1 Reagents: Triethylsilane Catalysts: (OC-6-43)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylide… Solvents: Tetrahydrofuran ;  19.45 h, 343 K
참조
Catalytic Hydrodefluorination of Aromatic Fluorocarbons by Ruthenium N-Heterocyclic Carbene Complexes
Reade, Steven P.; et al, Journal of the American Chemical Society, 2009, 131(5), 1847-1861

합성 방법 6

반응 조건
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: 1-Octanol ;  6 h, 45 °C
참조
Removal of fluorine from and introduction of fluorine into polyhalopyridines: an exercise in nucleophilic hetarenic substitution
Bobbio, Carla; et al, Chemistry - A European Journal, 2005, 11(6), 1903-1910

합성 방법 7

반응 조건
1.1 Reagents: Manganese oxide (MnO2) Solvents: 1-Octanol ;  45 min, 15 °C → 25 °C
참조
Removal of fluorine from and introduction of fluorine into polyhalopyridines: an exercise in nucleophilic hetarenic substitution
Bobbio, Carla; et al, Chemistry - A European Journal, 2005, 11(6), 1903-1910

합성 방법 8

반응 조건
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, 25 °C
2.1 Reagents: Manganese oxide (MnO2) Solvents: 1-Octanol ;  45 min, 15 °C → 25 °C
참조
Removal of fluorine from and introduction of fluorine into polyhalopyridines: an exercise in nucleophilic hetarenic substitution
Bobbio, Carla; et al, Chemistry - A European Journal, 2005, 11(6), 1903-1910

합성 방법 9

반응 조건
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Tetrahydrofuran ;  20 h, 50 °C
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, 25 °C
3.1 Reagents: Manganese oxide (MnO2) Solvents: 1-Octanol ;  45 min, 15 °C → 25 °C
참조
Removal of fluorine from and introduction of fluorine into polyhalopyridines: an exercise in nucleophilic hetarenic substitution
Bobbio, Carla; et al, Chemistry - A European Journal, 2005, 11(6), 1903-1910

합성 방법 10

반응 조건
1.1 Reagents: Copper sulfate Solvents: Water ;  2 h, reflux
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  2 h, -75 °C
2.2 Reagents: CFC 113 ;  1 h, -75 °C
3.1 Reagents: Tetramethylammonium chloride ,  Potassium fluoride Solvents: Dimethyl sulfoxide ;  2 h, 150 °C
4.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: 1-Octanol ;  6 h, 45 °C
참조
Removal of fluorine from and introduction of fluorine into polyhalopyridines: an exercise in nucleophilic hetarenic substitution
Bobbio, Carla; et al, Chemistry - A European Journal, 2005, 11(6), 1903-1910

합성 방법 11

반응 조건
1.1 Reagents: Tetramethylammonium chloride ,  Potassium fluoride Solvents: Dimethyl sulfoxide ;  2 h, 150 °C
2.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  2 h, -75 °C
2.2 1 h
3.1 Reagents: Hydrazine hydrate (1:1) Solvents: Tetrahydrofuran ;  20 h, 50 °C
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, 25 °C
5.1 Reagents: Manganese oxide (MnO2) Solvents: 1-Octanol ;  45 min, 15 °C → 25 °C
참조
Removal of fluorine from and introduction of fluorine into polyhalopyridines: an exercise in nucleophilic hetarenic substitution
Bobbio, Carla; et al, Chemistry - A European Journal, 2005, 11(6), 1903-1910

합성 방법 12

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  2 h, -75 °C
1.2 Reagents: CFC 113 ;  1 h, -75 °C
2.1 Reagents: Tetramethylammonium chloride ,  Potassium fluoride Solvents: Dimethyl sulfoxide ;  2 h, 150 °C
3.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  2 h, -75 °C
3.2 1 h
4.1 Reagents: Hydrazine hydrate (1:1) Solvents: Tetrahydrofuran ;  20 h, 50 °C
5.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, 25 °C
6.1 Reagents: Manganese oxide (MnO2) Solvents: 1-Octanol ;  45 min, 15 °C → 25 °C
참조
Removal of fluorine from and introduction of fluorine into polyhalopyridines: an exercise in nucleophilic hetarenic substitution
Bobbio, Carla; et al, Chemistry - A European Journal, 2005, 11(6), 1903-1910

3,4-Difluoropyridine Raw materials

3,4-Difluoropyridine Preparation Products

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